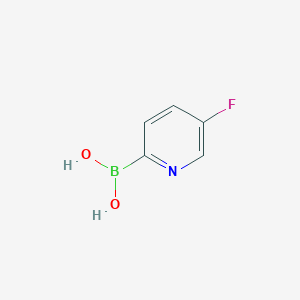

5-Fluoropyridine-2-boronic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(5-fluoropyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLSWNVKDXKWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628608 | |

| Record name | (5-Fluoropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946002-10-4 | |

| Record name | (5-Fluoropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Trifecta of Reactivity in a Single Reagent

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Fluoropyridine-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex, high-value compounds. This compound (CAS: 946002-10-4) has emerged as a particularly powerful reagent, valued for the unique interplay of its three core structural components: the heteroaromatic pyridine ring, the versatile boronic acid functional group, and the strategically placed fluorine substituent.

This guide offers an in-depth exploration of the chemical properties, synthesis, and applications of this compound. We will move beyond a simple recitation of data to explain the causality behind its reactivity and provide field-proven insights into its use, particularly in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. For drug development professionals, understanding this reagent is critical, as the incorporation of the fluoropyridine motif can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

Core Physicochemical and Structural Properties

The utility of any chemical reagent begins with a firm understanding of its fundamental properties. This compound is a white to off-white solid at room temperature.[2] Its structure is characterized by a pyridine ring substituted at the 2-position with a boronic acid [-B(OH)₂] group and at the 5-position with a fluorine atom.

This specific arrangement of functional groups dictates the molecule's electronic character and reactivity. The pyridine nitrogen and the fluorine atom act as electron-withdrawing groups, influencing the acidity of the boronic acid and the electron density of the aromatic ring.[3] This electronic modulation is a key factor in its performance in cross-coupling reactions.

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 946002-10-4 | [4][5] |

| Molecular Formula | C₅H₅BFNO₂ | [4][5] |

| Molecular Weight | 140.91 g/mol | [5] |

| IUPAC Name | (5-fluoropyridin-2-yl)boronic acid | [5] |

| Appearance | White to light yellow crystalline powder | [2] |

| Storage | Store refrigerated (0-8°C), under dry conditions | [2][6] |

Stability, Storage, and the Boroxine Question

A critical consideration for boronic acids is their inherent propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is reversible in the presence of water.

Caption: Reversible dehydration of boronic acid to boroxine.

This equilibrium underscores the importance of proper storage. To minimize boroxine formation and ensure consistent reactivity, this compound should be stored in a tightly sealed container in a refrigerated and dry environment.[6][7] For applications requiring exceptional stability or slow release of the active boronic acid, more robust derivatives such as the corresponding pinacol ester can be utilized.[8]

Synthesis and Safe Handling

Representative Synthetic Pathway

The synthesis of aryl and heteroaryl boronic acids typically involves a lithium-halogen exchange or Grignard formation from an appropriate halide, followed by quenching the resulting organometallic species with a trialkyl borate ester.[9][10] The resulting boronate ester is then hydrolyzed to the desired boronic acid.

Caption: General synthetic workflow for this compound.

Illustrative Experimental Protocol for Synthesis

Disclaimer: This protocol is adapted from a known procedure for a related isomer, 2-Fluoropyridine-5-boronic acid, and serves as an illustrative guide.[9] Researchers should always consult primary literature and perform appropriate risk assessments before conducting any experiment.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, temperature probe, and nitrogen inlet, add 2-bromo-5-fluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour.

-

Borate Quench: Add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise, again maintaining the low temperature.

-

Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 2M HCl) until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel. The product may precipitate or be extracted into an organic solvent. Further purification is typically achieved by recrystallization or column chromatography.

Safety and Handling Precautions

Like many boronic acids, this compound is classified as an irritant.[6][7] Adherence to standard laboratory safety practices is essential.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Ventilation: Handle the solid and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6][11]

-

Spill Response: In case of a spill, collect the material using appropriate methods to avoid dust generation and dispose of it as chemical waste.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The premier application of this compound is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[12][13]

The catalytic cycle is a well-established, three-step process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

-

The Catalyst: Palladium complexes bearing phosphine ligands, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, are frequently employed.[12][14] The ligand's role is crucial: it stabilizes the palladium center, influences its reactivity, and can prevent catalyst deactivation.

-

The Base: A base (e.g., K₂CO₃, Na₃PO₄, CsF) is essential for the transmetalation step.[8][14] It reacts with the boronic acid to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which facilitates the transfer of the organic group to the palladium.

-

The Solvent: The choice of solvent (e.g., dioxane, toluene, DMF), often in combination with water, is critical for solubilizing the reactants and facilitating the catalytic cycle.[8][14] Aqueous conditions can also aid in the regeneration of the active boronic acid from its boroxine form.

Mitigating the "2-Pyridyl Problem"

A known challenge in coupling reactions involving 2-substituted pyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst. This can sequester the catalyst and inhibit the reaction. The choice of a bulky, electron-rich phosphine ligand can often mitigate this issue by sterically disfavoring the unproductive coordination of the pyridine nitrogen.[8]

Applications in Drug Discovery and Beyond

The true value of this compound lies in the properties it imparts to the final molecule. The strategic inclusion of fluorine is a well-established tactic in medicinal chemistry to enhance a drug's metabolic stability, binding affinity, and lipophilicity.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding potency.

-

Membrane Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

This reagent is a key building block for a variety of biologically active compounds, including inhibitors of fatty acid amide hydrolase (FAAH) and 5-lipoxygenase-activating protein (FLAP), which are targets for inflammatory and other diseases.[15][16]

Caption: Logical flow from building block to application in drug discovery.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity, centered on the Suzuki-Miyaura cross-coupling, provides a reliable method for constructing complex molecular architectures. The embedded fluoropyridine motif offers medicinal chemists a validated strategy for enhancing the drug-like properties of new therapeutic agents. By understanding the fundamental chemical properties, handling requirements, and reaction mechanisms detailed in this guide, researchers can effectively leverage this powerful building block to accelerate innovation in both academic and industrial settings.

References

- This compound | C5H5BFNO2 | CID 22832110 - PubChem.

- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

- Gomes, P. A. T. M., et al. (2020).

- Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

- The Role of Fluorinated Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]

- Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.

- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

- Gomes, P. A. T. M., et al. (2020).

- Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C5H5BFNO2 | CID 22832110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. combi-blocks.com [combi-blocks.com]

- 7. fishersci.pt [fishersci.pt]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Fluoropyridine-5-boronic acid | 351019-18-6 [chemicalbook.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound | 946002-10-4 [chemicalbook.com]

- 16. medchemexpress.com [medchemexpress.com]

(5-fluoropyridin-2-yl)boronic acid structure

An In-Depth Technical Guide to (5-Fluoropyridin-2-yl)boronic Acid: Structure, Synthesis, and Applications in Drug Discovery

Introduction

(5-Fluoropyridin-2-yl)boronic acid is a heterocyclic organoboron compound that has emerged as a pivotal building block in modern synthetic and medicinal chemistry. Its structure uniquely combines the functionalities of a pyridine ring, a fluorine substituent, and a boronic acid moiety, making it a highly versatile reagent. The pyridine core is a common motif in numerous pharmaceuticals, while the strategic placement of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] The boronic acid group serves as a powerful handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's structural and physicochemical properties, details its synthesis and purification, explores its primary application in Suzuki-Miyaura coupling, and contextualizes its significance within the landscape of medicinal chemistry.

Part 1: Physicochemical Properties and Structural Analysis

The utility of (5-fluoropyridin-2-yl)boronic acid is rooted in its distinct chemical properties, which are summarized below.

| Property | Value |

| IUPAC Name | (5-Fluoropyridin-2-yl)boronic acid[5] |

| Molecular Formula | C₅H₅BFNO₂[5][6] |

| Molecular Weight | 140.91 g/mol [5][7] |

| CAS Number | 946002-10-4[5][6][8] |

| Appearance | Typically an off-white to white solid |

| SMILES | B(C1=NC=C(C=C1)F)(O)O[5] |

Structural Features and Reactivity

The molecule's architecture dictates its reactivity. The pyridine ring is an electron-deficient aromatic system. The fluorine atom at the 5-position further enhances this electron deficiency through its strong inductive electron-withdrawing effect.[9] This electronic nature influences the reactivity of the pyridine ring and the acidity of the boronic acid group. The boronic acid itself is a Lewis acid, capable of interacting with Lewis bases, and is the key functional group for transition metal-catalyzed cross-coupling reactions.[10]

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of (5-fluoropyridin-2-yl)boronic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns will be influenced by the fluorine and boronic acid substituents. Representative spectra for similar fluoropyridine boronic acids can be used as a reference.[11][12]

-

¹³C NMR : The carbon spectrum will display five signals for the pyridine ring carbons, with their chemical shifts influenced by the attached heteroatom and substituents.

-

¹⁹F NMR : A single resonance is expected, and its chemical shift provides direct evidence of the fluorine atom's chemical environment.[13]

-

¹¹B NMR : This technique is highly informative for boron-containing compounds. A signal in the range of 27-30 ppm (referenced to BF₃•OEt₂) is characteristic of a trigonal planar arylboronic acid.[13]

-

-

Mass Spectrometry (MS) :

-

Electrospray ionization (ESI) is a common method for analyzing boronic acids.[14] However, a significant challenge in the mass spectrometric analysis of boronic acids is their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines.[15][16] This can complicate spectral interpretation by showing a prominent ion at a much higher mass-to-charge ratio than the monomer.

-

Specialized techniques, such as using specific matrices in MALDI-MS or optimizing UPLC-MS conditions, can minimize boroxine formation and improve the detection of the monomeric boronic acid.[15][17] The natural isotopic distribution of boron (¹⁰B at ~20% and ¹¹B at ~80%) can be a useful diagnostic tool for identifying boron-containing fragments in the mass spectrum.[15]

-

Part 2: Synthesis and Purification

The synthesis of (5-fluoropyridin-2-yl)boronic acid typically involves the borylation of a suitable 5-fluoro-2-halopyridine precursor. The following protocol is a representative method based on established literature procedures for analogous compounds.[18][19]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of (5-fluoropyridin-2-yl)boronic acid.

Detailed Synthesis Protocol

Objective: To synthesize (5-fluoropyridin-2-yl)boronic acid from 2-bromo-5-fluoropyridine.

Materials:

-

2-Bromo-5-fluoropyridine

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene

-

Hydrochloric acid (HCl), aqueous (e.g., 3 M)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-bromo-5-fluoropyridine (1.0 eq) and triisopropyl borate (1.2 eq).

-

Solvent Addition: Add a mixture of anhydrous toluene and anhydrous THF (e.g., 4:1 ratio) to dissolve the reactants.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The formation of the lithiated species is often indicated by a color change.

-

Reaction: Stir the mixture at -78 °C for 1 hour after the addition is complete.

-

Quenching: Slowly warm the reaction to -20°C. Cautiously quench the reaction by adding the cold aqueous HCl solution.

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategies

Crude boronic acids often contain impurities such as the starting material and boroxines. Effective purification is critical for subsequent applications.

-

Recrystallization: This is a highly effective method for purifying solid boronic acids.[20] The choice of solvent is crucial; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

-

Protocol: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., water, ethanol, or an ethyl acetate/hexane mixture).[21][22] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[23]

-

-

Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid to separate it from non-acidic organic impurities.[24]

-

Protocol: Dissolve the crude mixture in an organic solvent like ethyl acetate. Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt and move to the aqueous phase.[24] Separate the layers. Re-acidify the aqueous layer with cold HCl until the boronic acid precipitates out. Collect the solid by filtration.

-

Part 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of (5-fluoropyridin-2-yl)boronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds.[25][26] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[4][27][28]

The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[27][29][30]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: A low-valent palladium(0) complex reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a high-valent palladium(II) species.[29][31]

-

Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[29]

-

Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the catalytically active palladium(0) species.[30][31]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple (5-fluoropyridin-2-yl)boronic acid with 1-bromo-4-methoxybenzene.

Materials:

-

(5-Fluoropyridin-2-yl)boronic acid (1.2 eq)

-

1-Bromo-4-methoxybenzene (1.0 eq)

-

Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.03 eq)

-

Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

-

Reaction Setup: To a reaction vessel, add 1-bromo-4-methoxybenzene, (5-fluoropyridin-2-yl)boronic acid, the base (e.g., Na₂CO₃), and the palladium catalyst.

-

Degassing: Seal the vessel and degas the mixture by purging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Part 4: The Role in Medicinal Chemistry and Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize drug properties.[2][32] Fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life. Its high electronegativity can alter the pKa of nearby functional groups, which can improve cell membrane permeability and bioavailability.[3][9] Furthermore, C-F bonds can participate in favorable interactions with protein targets, enhancing binding affinity.[3][32]

(5-Fluoropyridin-2-yl)boronic acid provides a direct route to introduce this valuable 5-fluoropyridine scaffold into potential drug molecules. Boronic acids themselves are increasingly recognized as important pharmacophores, with several FDA-approved drugs, like the anticancer agent Bortezomib, containing this functional group.[10][33][34][35]

Application in Drug Discovery Workflow

Caption: Use of the boronic acid in a lead optimization campaign.

This building block is particularly useful in lead optimization campaigns where structure-activity relationships (SAR) are explored. By coupling it to a lead compound containing a suitable halide or triflate, medicinal chemists can rapidly generate new analogs and assess the impact of the 5-fluoropyridine group on potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For instance, it has been employed as a reactant in the synthesis of inhibitors for targets like 5-lipoxygenase-activating protein (FLAP).[8]

Part 5: Safety, Handling, and Storage

As with all chemical reagents, proper handling of (5-fluoropyridin-2-yl)boronic acid is crucial for safety.

-

Handling: Always handle the compound in a well-ventilated chemical fume hood.[36] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[37][38] Avoid creating dust; handle as a solid where possible.[37] Wash hands thoroughly after handling.[36]

-

Storage: Boronic acids can be sensitive to moisture and may degrade over time through dehydration to form boroxines. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents. Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(5-Fluoropyridin-2-yl)boronic acid stands out as a high-value reagent for chemical research and pharmaceutical development. Its well-defined structure and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for constructing complex molecular architectures. The strategic inclusion of the 5-fluoropyridine motif offers a proven method for enhancing the druglike properties of therapeutic candidates. A thorough understanding of its synthesis, purification, characterization, and safe handling procedures, as outlined in this guide, enables researchers to fully leverage its potential in the pursuit of novel scientific discoveries and the development of next-generation medicines.

References

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- House, D. et al. (2020).

- Gant, T. G. (2014). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

- Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]

- Purser, S. et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. [Link]

- Thomas, A. A., & Denmark, S. E. (2019). The Suzuki-Miyaura Cross-Coupling Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 425-433). Royal Society of Chemistry. [Link]

- Lamos, S. M. et al. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 86(15), 7567-7574. [Link]

- Wang, D. et al. (2013). Arylboronic acid chemistry under electrospray conditions. Journal of Mass Spectrometry, 48(9), 1019-1027. [Link]

- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

- ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. [Link]

- ResearchGate. (2016, July 18).

- ResearchGate. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22832110, 5-Fluoropyridine-2-boronic acid. [Link]

- Molbase. (n.d.). (5-fluoropyridin-2-yl)boronic acid. [Link]

- Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(20), 5650-5656. [Link]

- TheChemistryShack. (2015, November 12).

- Royal Society of Chemistry. (2019). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Organic & Biomolecular Chemistry, 17(3), 561-565. [Link]

- Reddit. (2017, December 19).

- Royal Society of Chemistry. (2015). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 6(5), 759-771. [Link]

- Rueda-Espinosa, J. et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(45), 26861-26865. [Link]

- Rueda-Espinosa, J. et al. (2020). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

- Silva, F. et al. (2020).

- ResearchGate. (2025, July 2). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

- ResearchGate. (n.d.).

- Silva, F. et al. (2020).

- precisionFDA. (n.d.). 2-FLUOROPYRIDINE-5-BORONIC ACID. [Link]

- Plescia, C., & Moitessier, N. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemxyne.com [chemxyne.com]

- 3. tandfonline.com [tandfonline.com]

- 4. organicreactions.org [organicreactions.org]

- 5. This compound | C5H5BFNO2 | CID 22832110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (5-fluoropyridin-2-yl)boronic acid | 946002-10-4 [chemnet.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound | 946002-10-4 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Fluoropyridine-5-boronic acid(351019-18-6) 1H NMR [m.chemicalbook.com]

- 12. This compound(946002-10-4) 1H NMR [m.chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. Page loading... [wap.guidechem.com]

- 19. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. reddit.com [reddit.com]

- 23. youtube.com [youtube.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mt.com [mt.com]

- 28. Suzuki Coupling [organic-chemistry.org]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. Yoneda Labs [yonedalabs.com]

- 31. youtube.com [youtube.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 34. researchgate.net [researchgate.net]

- 35. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. static.cymitquimica.com [static.cymitquimica.com]

- 37. fishersci.pt [fishersci.pt]

- 38. chemicalbook.com [chemicalbook.com]

5-Fluoropyridine-2-boronic Acid: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of 5-Fluoropyridine-2-boronic acid (CAS No. 946002-10-4), a pivotal building block in modern medicinal chemistry and materials science. The document offers a holistic overview encompassing its synthesis, physicochemical properties, and reactivity, with a pronounced focus on its application in Suzuki-Miyaura cross-coupling reactions. Detailed, field-proven protocols, mechanistic insights, and troubleshooting strategies are presented to empower researchers, scientists, and drug development professionals in leveraging this versatile reagent for the synthesis of complex molecular architectures. The guide further highlights the role of this compound in the development of notable bioactive molecules, underscoring its significance in contemporary drug discovery.

Introduction: The Strategic Importance of Fluorinated Pyridylboronic Acids

The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] When incorporated into a pyridine ring, the fluorine atom can significantly modulate the electronic properties of the molecule, influencing its reactivity and biological activity. This compound has emerged as a particularly valuable reagent, combining the advantageous properties of a fluorinated pyridine scaffold with the synthetic versatility of a boronic acid functional group.

This guide will serve as a comprehensive resource for researchers, providing both the foundational knowledge and the practical insights necessary for the successful utilization of this compound in their synthetic endeavors.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling.

| Property | Value | Reference |

| CAS Number | 946002-10-4 | [1][2] |

| Molecular Formula | C5H5BFNO2 | [1][2] |

| Molecular Weight | 140.91 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Storage | Store in a cool, dry, well-ventilated area, under an inert atmosphere, and protected from moisture. Freezer storage at -20°C is recommended. | [4] |

Safety and Handling: this compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] All manipulations should be performed in a well-ventilated fume hood.[5] Avoid inhalation of dust and contact with skin and eyes.[5]

Synthesis of this compound

The most common and practical laboratory-scale synthesis of this compound involves a lithium-halogen exchange reaction starting from 2-bromo-5-fluoropyridine.[6]

Reaction Scheme

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

The role of the base is crucial; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. [7]

Optimized Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be necessary for specific substrates.

Materials and Reagents:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.2-1.5 eq), the aryl bromide (1.0 eq), the base (2.0-3.0 eq), the palladium catalyst (1-5 mol%), and the ligand (if required). [6]2. Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. [6]Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel. [8][9]

Causality in Experimental Choices: Navigating the "2-Pyridyl Problem"

The nitrogen atom in 2-pyridylboronic acids can coordinate to the palladium catalyst, leading to catalyst inhibition and slower reaction rates, a phenomenon often referred to as the "2-pyridyl problem." [6]The electron-withdrawing fluorine atom in this compound can exacerbate this issue by making the pyridine nitrogen less basic but also making the boronic acid more susceptible to protodeboronation. [10] Key Considerations:

-

Catalyst and Ligand Selection: For challenging couplings involving 2-pyridylboronic acids, bulky, electron-rich phosphine ligands such as XPhos and SPhos are often employed to promote the reductive elimination step and prevent catalyst deactivation. [3]* Base Selection: The choice of base is critical. While stronger bases can accelerate the reaction, they can also promote protodeboronation. [7]Anhydrous bases like K₃PO₄ or Cs₂CO₃ are often preferred.

-

Stability and Slow-Release Strategies: Due to the inherent instability of many 2-pyridylboronic acids, using more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates can be advantageous. [2][7]These reagents undergo slow hydrolysis under the reaction conditions, maintaining a low concentration of the active boronic acid and minimizing decomposition. [2]

Applications in Drug Discovery and Bioactive Molecule Synthesis

This compound and its derivatives are key intermediates in the synthesis of numerous biologically active compounds.

Crizotinib: A Case Study in Targeted Cancer Therapy

Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. [11]Its synthesis involves a crucial Suzuki-Miyaura coupling step where a fluorinated pyridine boronic acid derivative is coupled with a pyrazole-containing fragment. [4][12]

Caption: Retrosynthetic analysis of Crizotinib.

Selective Androgen Receptor Modulators (SARMs)

Fluorinated pyridines are also integral components in the development of Selective Androgen Receptor Modulators (SARMs), which have potential therapeutic applications in treating muscle wasting and osteoporosis. [3][5][10]The synthesis of these complex molecules often relies on Suzuki-Miyaura coupling to introduce the fluoropyridine moiety.

Purification and Stability Considerations

Purification of Boronic Acids

Crude this compound can be purified by several methods:

-

Recrystallization: From a suitable solvent system. [11]* Acid-Base Extraction: Conversion to a boronate salt with a base, washing away organic impurities, and then re-acidifying to precipitate the pure boronic acid. [13]* Chromatography: While challenging due to potential decomposition on silica gel, chromatography on neutral alumina can be effective. [11]

Stability and Protodeboronation

Boronic acids, particularly electron-deficient heteroaryl boronic acids, are susceptible to protodeboronation, the cleavage of the C-B bond. [14] Factors Influencing Stability:

-

pH: The stability of boronic acids is highly pH-dependent. [15]* Temperature: Higher temperatures can accelerate decomposition.

-

Oxidation: Boronic acids can be prone to oxidation. [15] Mitigation Strategies:

-

Use of Boronate Esters: Converting the boronic acid to a more stable ester, such as a pinacol or MIDA ester, can significantly improve its shelf-life and handling. [15]* Anhydrous Conditions: Performing reactions under anhydrous conditions minimizes hydrolysis. [15]* Inert Atmosphere: Using deoxygenated solvents and an inert atmosphere can prevent oxidation. [15]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its strategic use, particularly in Suzuki-Miyaura cross-coupling reactions, has enabled the development of important pharmaceuticals. A thorough understanding of its synthesis, reactivity, and stability, as detailed in this guide, is essential for researchers to effectively harness its synthetic potential. By carefully selecting reaction conditions and employing appropriate handling and purification techniques, scientists can continue to innovate and advance the fields of medicinal chemistry and materials science.

References

- PubChem. This compound | C5H5BFNO2 | CID 22832110. [Link]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

- Organic Reactions. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

- Evans, D. A. Lithium Halogen Exchange. [Link]

- ResearchGate.

- Zarzeczańska, D., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability. Molecules, 23(10), 2533. [Link]

- Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 50(9), 2337-2347. [Link]

- Reddit.

- Google Patents.

- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

- Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257-260. [Link]

- San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

- Google Patents.

- Knochel, P., & Perea, J. J. A. (2013). The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. HETEROCYCLES, 88(2), 827. [Link]

- Li, W., & Xu, J. (2011). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 16(12), 10323-10333. [Link]

- Narayanan, R., Mohler, M. L., Bohl, C. E., Miller, D. D., & Dalton, J. T. (2005). Development of Selective Androgen Receptor Modulators (SARMs).

- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

- Burke, M. D., & Schreiber, S. L. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(18), 6255–6265. [Link]

- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

- Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(18), 6255–6265. [Link]

- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of an array of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]

- 5. Design, synthesis, and biological characterization of metabolically stable selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN105294657A - Preparation method of crizotinib - Google Patents [patents.google.com]

- 13. Page loading... [guidechem.com]

- 14. rsc.org [rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

physical characteristics of 5-Fluoropyridine-2-boronic acid

An In-Depth Technical Guide to 5-Fluoropyridine-2-boronic acid

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and safety characteristics of this compound (CAS No. 946002-10-4). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data with practical insights into its handling, storage, and application. The guide details its pivotal role as a building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and includes validated protocols and logical workflows to ensure scientific integrity and operational excellence.

Core Compound Identity and Physicochemical Properties

This compound is a fluorinated heterocyclic organoboron compound. The presence of the fluorine atom and the boronic acid moiety on the pyridine ring makes it a versatile and valuable reagent in synthetic chemistry. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties and reactivity of the molecule, which is a key consideration in reaction design.[1][2] Its primary utility is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.[1][3][4]

Key Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 946002-10-4 | [5][6][7] |

| Molecular Formula | C₅H₅BFNO₂ | [5][6] |

| Molecular Weight | 140.91 g/mol | [6] |

| Appearance | White to off-white or light yellow solid/powder | [1][8] |

| Melting Point | 172 - 178 °C (decomposes) | [8][9] |

| IUPAC Name | (5-fluoropyridin-2-yl)boronic acid | [6] |

| pKa | ~9 (typical for aryl boronic acids) | [4] |

Structural Information and Molecular Identifiers

A precise understanding of the molecular structure is fundamental to predicting its reactivity and interactions.

Caption: 2D structure of this compound.

Standard Molecular Identifiers

-

InChI: InChI=1S/C5H5BFNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H[6]

-

InChIKey: KMLSWNVKDXKWGY-UHFFFAOYSA-N[6]

-

SMILES: OB(O)c1ncccc1F

Stability, Storage, and Handling Protocols

The stability of boronic acids is a critical factor for their successful application. While generally stable, they are susceptible to degradation, particularly through dehydration to form boroxines or through protodeboronation.

Core Stability Insights

-

Hygroscopicity: Boronic acids can be hygroscopic, absorbing moisture from the atmosphere.[10][11] This can lead to caking and may affect reactivity and accurate weighing.

-

Thermal Stability: The compound is stable under normal conditions but decomposes at its melting point.[8][9] Avoid prolonged exposure to high heat.

-

Chemical Stability: Stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents and strong acids.[9]

Recommended Storage and Handling Workflow

Proper handling is paramount to preserve the integrity of the compound and ensure user safety. The following workflow outlines the best practices.

Caption: Recommended workflow for storage and handling.

GHS Hazard Profile and Safety Precautions

Understanding the hazard profile is non-negotiable for safe laboratory practice. This compound presents moderate hazards that require standard precautions.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[9] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[9][12] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[9][12] |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[9][12] |

-

Signal Word: Warning[9]

-

GHS Pictogram: GHS07 (Exclamation Mark)

Essential Precautionary Measures (P-Statements)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][12]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Application Profile: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning reaction is one of the most robust methods for forming C-C bonds, particularly for constructing biaryl and heteroaryl structures that are common motifs in pharmaceuticals.[13][14][15] The fluorinated pyridine moiety is a desirable feature in drug discovery, often enhancing metabolic stability or binding affinity.

Catalytic Cycle Workflow

The mechanism involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative, self-validating methodology for coupling this compound with a generic aryl bromide. Note: This procedure should be optimized for specific substrates.

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos). The choice is critical; electron-rich, bulky phosphine ligands often improve yields with heteroaryl boronic acids.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically a combination like Dioxane/Water or Toluene/Ethanol/Water. The causality here is that water is often necessary to facilitate the transmetalation step.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

Conclusion

This compound is a high-value synthetic intermediate with well-defined physical properties and a manageable safety profile. Its utility is centered on its role in robust C-C bond formation, enabling the synthesis of complex fluorinated pyridine-containing molecules for pharmaceutical and materials science applications. Adherence to the storage, handling, and experimental protocols outlined in this guide is essential for achieving reproducible results and ensuring laboratory safety.

References

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Lab Alley. (n.d.). How to Store Boric Acid.

- U.S. Borax Inc. (n.d.). Borate handling and storage.

- Chem-Impex International, Inc. (n.d.). 2-Fluoropyridine-5-boronic acid.

- Chem-Impex International, Inc. (n.d.). 5-Fluoropyridine-3-boronic acid.

- Ferreira, I., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link][3]

- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(8), 656-662. [Link][14]

- Wikipedia. (n.d.). Boronic acid.

- Valente, C., et al. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. This compound | C5H5BFNO2 | CID 22832110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 946002-10-4 [chemicalbook.com]

- 8. 2-Fluoropyridine-5-boronic acid | 351019-18-6 [chemicalbook.com]

- 9. fishersci.pt [fishersci.pt]

- 10. borax.com [borax.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. combi-blocks.com [combi-blocks.com]

- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi-res.com [mdpi-res.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 5-Fluoropyridine-2-boronic acid: Properties and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 5-Fluoropyridine-2-boronic acid. We will delve into its core physicochemical properties, its structural significance, and its critical role as a versatile building block in modern organic synthesis and medicinal chemistry. The narrative is structured to provide not just data, but expert insights into why this specific reagent is valuable and how its properties are leveraged in practical applications.

Core Physicochemical Characteristics

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible research. For this compound, the molecular formula and weight are critical for stoichiometric calculations in synthetic protocols, while the CAS number ensures unambiguous identification.

| Property | Value | Source |

| Molecular Formula | C₅H₅BFNO₂ | [1][2] |

| Molecular Weight | 140.9 g/mol | [1][2] |

| CAS Number | 946002-10-4 | [1][2][3] |

| IUPAC Name | (5-fluoropyridin-2-yl)boronic acid | [2] |

| Appearance | White to light yellow crystalline powder | [4] |

Molecular Structure and Its Implications

The chemical structure of this compound dictates its reactivity and utility. The molecule is composed of a pyridine ring functionalized with both a fluorine atom and a boronic acid group, a combination that imparts unique and desirable characteristics for chemical synthesis.

Caption: 2D chemical structure of this compound.

Structural Analysis:

-

Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom. This core is prevalent in many biologically active compounds and provides a scaffold for further chemical modification.

-

Boronic Acid Group (-B(OH)₂): This functional group is the cornerstone of the molecule's utility. It is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds in modern organic synthesis.[4]

-

Fluorine Atom (-F): The strategic placement of a fluorine atom at the 5-position is crucial. Fluorine is a small, highly electronegative atom that can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[5][6] Its electron-withdrawing nature can influence the reactivity of the pyridine ring and the boronic acid group.[4]

The Role of Fluorinated Boronic Acids in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[5][6] Fluorinated building blocks, such as this compound, are therefore highly valuable.

Boronic acids themselves have shed an outdated reputation for toxicity and are now recognized for their versatile reactivity, stability, and low toxicity.[7] Several boronic acid-containing drugs, such as Bortezomib (Velcade), have received FDA approval, underscoring the importance of this class of compounds in medicine.[7][8]

The combination of the boronic acid group with a fluorinated heterocyclic core makes this compound a powerful tool for:

-

Introducing Fluoropyridyl Moieties: This moiety is present in numerous pharmaceuticals. Using this reagent allows for its direct incorporation into a target molecule.

-

Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability.[5]

-

Modulating Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (logP) and acidity (pKa), which affects its solubility, cell permeability, and target binding.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction forges a new carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium complex.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Experimental Protocol: Synthesis of a Biaryl Compound

The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling. The precise quantities, catalyst, base, and solvent system must be optimized for specific substrates, but the causality remains consistent.

-

Inert Atmosphere Preparation: A reaction vessel (e.g., a Schlenk flask) is charged with this compound (1.0 eq.), the aryl halide coupling partner (e.g., 2-bromoanisole, 1.0-1.2 eq.), and a suitable base (e.g., potassium carbonate, 2.0-3.0 eq.). The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times. This is critical as the palladium catalyst is oxygen-sensitive.

-

Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) is added under a positive pressure of inert gas. A degassed solvent system (e.g., a mixture of toluene and water or 1,4-dioxane) is then added via syringe. Degassing the solvent (e.g., by sparging with argon) is essential to remove dissolved oxygen that could deactivate the catalyst.

-

Reaction Execution: The reaction mixture is heated with vigorous stirring to a temperature appropriate for the specific catalyst and substrates (typically 80-110 °C). Reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine. The organic phase is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified, typically by flash column chromatography on silica gel, to yield the pure biaryl product.

This protocol is self-validating because the progress can be clearly monitored (TLC/LC-MS), and the final product's identity and purity can be confirmed through standard characterization techniques like NMR spectroscopy and mass spectrometry.

Conclusion

This compound is a high-value reagent for chemical researchers and drug developers. Its molecular formula (C₅H₅BFNO₂) and molecular weight (140.9 g/mol ) are the foundational data points for its use in synthesis. The strategic combination of a reactive boronic acid group with a fluorinated pyridine scaffold makes it an indispensable building block for constructing complex molecules with potentially enhanced pharmaceutical properties. Its primary utility in robust and versatile C-C bond-forming reactions like the Suzuki-Miyaura coupling ensures its continued and widespread application in the pursuit of novel therapeutics and advanced materials.

References

- This compound | CAS 946002-10-4 | SCBT - Santa Cruz Biotechnology. URL: https://www.scbt.com/p/5-fluoropyridine-2-boronic-acid-946002-10-4

- This compound | C5H5BFNO2 | CID 22832110 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/22832110

- This compound | 946002-10-4 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92108181.htm

- 2-Fluoropyridine-5-boronic acid - Chem-Impex. URL: https://www.chemimpex.com/products/2-fluoropyridine-5-boronic-acid

- 2-Bromo-5-fluoropyridine 97 41404-58-4 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/595675

- 2-FLUOROPYRIDINE-5-BORONIC ACID - precisionFDA. URL: https://precision.fda.gov/substances/H7MRK5DJM8

- 2-Fluoropyridine-5-boronic acid pinacol ester = 95 444120-95-0 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/647868

- This compound;CAS No.:946002-10-4 - ChemShuttle. URL: https://www.chemshuttle.com/product-5-fluoropyridine-2-boronic-acid-946002-10-4.html

- The Role of Fluorinated Boronic Acids in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/news/the-role-of-fluorinated-boronic-acids-in-modern-drug-discovery-63511875.html

- 2-Fluoropyridine-5-boronic Acid 351019-18-6 | Tokyo Chemical Industry Co., Ltd.(APAC). URL: https://www.tcichemicals.com/IN/en/p/F0770

- Fluorine in drug discovery: Role, design and case studies - The Pharma Journal. URL: https://www.thepharmajournal.com/archives/2025/vol7/issue2/7-2-29/fluorine-in-drug-discovery-role-design-and-case-studies

- 2-Fluoropyridine-5-boronic acid | - Frontier Specialty Chemicals. URL: https://frontierspecialtychemicals.com/product/2-fluoropyridine-5-boronic-acid/

- 2-Fluoropyridine-5-boronic acid (6-Fluoropyridine-3-boronic acid) | Drug Intermediate - MedChemExpress. URL: https://www.medchemexpress.com/2-fluoropyridine-5-boronic-acid.html

- 2-Fluoropyridine-5-boronic acid | 351019-18-6 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4731034.htm

- Buy 2-Fluoropyridine-5-boronic acid - Boron Molecular. URL: https://boronmolecular.com/product/2-fluoropyridine-5-boronic-acid/

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. URL: https://www.mdpi.com/1420-3049/27/8/2633

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503775/

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C5H5BFNO2 | CID 22832110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 946002-10-4 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of 5-Fluoropyridine-2-boronic Acid

An In-depth Technical Guide to the Solubility of 5-Fluoropyridine-2-boronic Acid in Organic Solvents

In the landscape of modern drug discovery and organic synthesis, this compound (CAS 946002-10-4) has emerged as a pivotal building block. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology essential for the construction of complex biaryl structures that form the backbone of countless pharmaceutical agents.[1][2] The strategic incorporation of a fluorine atom onto the pyridine ring can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3]

However, the successful application of this valuable reagent is fundamentally dependent on a critical, yet often overlooked, physical property: its solubility. The choice of solvent impacts every stage of a chemical process, from reaction kinetics and efficiency to purification and final formulation.[4] This guide provides a comprehensive analysis of the solubility characteristics of this compound, synthesizes insights from analogous compounds, and presents a robust experimental protocol for researchers to determine precise solubility in their systems of interest.

The Unique Chemistry of Boronic Acids: A Solubility Perspective

A common challenge in working with boronic acids is their propensity to undergo dehydration, reversibly forming cyclic trimeric anhydrides known as boroxines.[5] This equilibrium between the monomeric acid and the boroxine is influenced by factors such as temperature, concentration, and the presence of water. Critically, the boronic acid and its corresponding boroxine exhibit markedly different solubility profiles, which can lead to inconsistencies in experimental results if not properly controlled.[4][5] Understanding this dynamic is the first step toward mastering the use of these reagents.

Predicted Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely published, a reliable qualitative profile can be predicted based on its molecular structure and established data for analogous compounds, such as phenylboronic acid.[4][6] The molecule's polarity is driven by the boronic acid group (-B(OH)₂), the electronegative fluorine atom, and the nitrogen atom in the pyridine ring, which can act as a hydrogen bond acceptor.

This chemical architecture suggests the following solubility trends:

-

High Solubility Expected in Polar Protic and Aprotic Solvents: The ability to form strong hydrogen bonds and engage in dipole-dipole interactions predicts good solubility in solvents like methanol, ethanol, THF, acetone, DMF, and DMSO. For many heteroaromatic boronic acids, solvents like ethanol are often added to reaction mixtures to ensure complete dissolution.[7]

-

Moderate Solubility in Chlorinated Solvents: Solvents such as dichloromethane and chloroform are expected to be moderately effective. Studies on phenylboronic acid show it has a reasonable solubility in chloroform, making it a viable choice for both reaction and crystallization.[4]

-

Low to Negligible Solubility in Nonpolar Solvents: The inherent polarity of this compound makes it poorly soluble in nonpolar solvents like hexanes, toluene, and methylcyclohexane. This characteristic is often exploited during purification, where hydrocarbons can be used to wash away nonpolar impurities.[4][5]

The following table summarizes the predicted qualitative solubility based on these principles and data from analogous compounds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Analogous Data |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding capacity. Ethanol is often used to solubilize heteroaromatic boronic acids for reactions.[7] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | Phenylboronic acid exhibits high solubility in ethers like dipropyl ether.[4] |

| Ketones | Acetone, 3-Pentanone | High | Phenylboronic acid is highly soluble in acetone.[4] |

| Amides/Sulfoxides | Dimethylformamide (DMF), DMSO | High | Highly polar aprotic solvents capable of disrupting the solid-state structure. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid shows moderate solubility in chloroform.[4] |

| Aromatic | Toluene, Benzene | Low | The molecule's overall polarity limits solubility in nonpolar aromatic solvents. |

| Alkanes | Hexanes, Methylcyclohexane | Very Low | Significant polarity mismatch. Phenylboronic acid has very low solubility in methylcyclohexane.[4][5] |

Experimental Protocol for Solubility Determination: A Self-Validating System

To empower researchers to generate precise, application-specific data, this section provides a detailed protocol for determining solubility using a dynamic (synthetic) method. This method involves heating a suspension of known composition until a clear solution is formed, which represents the solid-liquid equilibrium point.[5]

Causality Behind Experimental Choices:

-

Dynamic Method: This method is chosen for its accuracy and its ability to mitigate issues related to the slow dissolution kinetics of some solids.

-

Slow Heating Rate: A slow, controlled heating rate (e.g., 0.5 °C/minute) is critical to ensure the system remains at thermal equilibrium, allowing for precise identification of the dissolution temperature.

-

Vigorous Stirring: Constant and vigorous agitation ensures the sample is homogenous and prevents localized supersaturation.

-

Known Composition: Starting with a precise, known mass of solute and solvent is fundamental for calculating the final solubility in units such as g/100g of solvent or mole fraction.

Step-by-Step Methodology:

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 100 mg) into a sealed glass vial equipped with a magnetic stir bar.

-

Solvent Addition: Add a precise volume or mass of the desired organic solvent to the vial. The initial amount should be insufficient to fully dissolve the solid at room temperature.

-

System Sealing: Tightly seal the vial to prevent solvent evaporation during heating, which would alter the known composition.

-

Heating and Observation: Place the vial in a temperature-controlled heating block with a viewing window. Begin stirring vigorously.

-

Equilibrium Determination: Heat the sample slowly and record the temperature at which the last solid particles completely disappear. This temperature corresponds to the saturation point for that specific concentration.

-

Data Point Generation: To build a solubility curve, repeat steps 1-5 with varying compositions of solute and solvent.

-

Data Analysis: Plot the solubility (expressed as mass of solute per 100 g of solvent) as a function of temperature.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for Dynamic Solubility Determination.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. Information synthesized from safety data sheets for fluorinated pyridine boronic acids indicates the following precautions.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][11]

-

Hazard Classifications: This class of compounds is typically classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[8][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]

Conclusion

References

- PubChem. This compound. National Center for Biotechnology Information.

- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

- ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid...

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Boronic Acids in Modern Drug Discovery.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 6-Fluoro-3-pyridinylboronic acid, 97%.

- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- Royal Society of Chemistry. (2021). Organic & Biomolecular Chemistry.

- J&K Scientific. 2-Fluoropyridine-5-boronic acid.

- Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. combi-blocks.com [combi-blocks.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.pt [fishersci.pt]

- 11. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Stability and Storage of 5-Fluoropyridine-2-boronic acid

Introduction